4-(4-Azidophenyl)butyric acid molecular weight and formula
4-(4-Azidophenyl)butyric acid molecular weight and formula
An In-Depth Technical Guide to 4-(4-Azidophenyl)butyric Acid: A Multifunctional Tool in Chemical Biology and Drug Discovery
Introduction
4-(4-Azidophenyl)butyric acid is a hetero-bifunctional chemical probe that has become an indispensable tool for researchers, scientists, and drug development professionals. Its molecular architecture, featuring a photoreactive aryl azide group and a versatile carboxylic acid handle, allows for a dual-pronged approach in elucidating complex biological interactions and constructing novel molecular entities. The aryl azide serves as a photo-activatable crosslinking agent, enabling the covalent capture of transient or low-affinity binding partners upon UV irradiation. Concurrently, the butyric acid chain provides a convenient point of attachment for conjugating this probe to ligands, drugs, or reporter molecules. This guide provides a comprehensive overview of its properties, core applications, and detailed protocols for its use in photo-crosslinking and bioconjugation.
Physicochemical and Structural Properties
The utility of 4-(4-Azidophenyl)butyric acid is grounded in its specific chemical and physical characteristics. These properties dictate its handling, reactivity, and suitability for various experimental designs.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][2][3][4][5] |
| Molecular Weight | 205.21 g/mol | [1][4][5] |
| CAS Number | 103489-33-4 | [1][2][6] |
| Appearance | Beige to light brown solid/powder | [2] |
| IUPAC Name | 4-(4-azidophenyl)butanoic acid | [1][6] |
| Solubility | Soluble in DMSO and other organic solvents | [4] |
| Storage Conditions | Store at -20°C, protected from light | [4] |
Synthesis and Quality Control
Synthesis: The laboratory synthesis of 4-(4-Azidophenyl)butyric acid is typically achieved from its amino precursor, 4-(4-Aminophenyl)butyric acid[4][7]. The synthesis involves a diazotization reaction of the primary amine with a nitrite source (e.g., sodium nitrite) under acidic conditions, followed by the introduction of an azide source (e.g., sodium azide) to yield the final product.
Self-Validating Purity Assessment: To ensure the integrity of experimental results, rigorous quality control is paramount.
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Thin-Layer Chromatography (TLC): A fundamental technique to assess the purity of the compound and monitor the progress of reactions involving it[2].
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Spectroscopic Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm the molecular structure, ensuring the presence of both the azide (-N₃) and carboxylic acid (-COOH) functional groups. The characteristic azide stretch in the IR spectrum is a key diagnostic marker.
Core Applications in Drug Development and Research
The unique bifunctionality of 4-(4-Azidophenyl)butyric acid underpins its two primary applications: photo-affinity labeling for target identification and bioconjugation via click chemistry.
Photo-Crosslinking for Target Identification and Validation
The aryl azide group is chemically inert in the dark but becomes highly reactive upon exposure to UV light (typically ~254 nm)[8][9]. This property allows researchers to covalently trap and subsequently identify the binding partners of a molecule of interest.
Causality of Mechanism: Upon UV irradiation, the aryl azide releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate[8][9][10]. This short-lived species can non-selectively insert into proximal C-H or N-H bonds of a binding partner (e.g., a protein receptor), forming a stable, covalent bond. This "zero-distance" crosslinking provides high-fidelity evidence of a direct molecular interaction.
Experimental Workflow for Photo-Affinity Labeling
The following diagram outlines the logical flow of a typical photo-affinity labeling experiment designed to identify the cellular target of a small molecule drug.
Caption: Workflow for target identification using a 4-(4-azidophenyl)butyric acid-based probe.
Protocol: Photo-Crosslinking in Cell Lysate
This protocol provides a self-validating framework for identifying the binding partners of a probe.
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Reagent Preparation:
-
Prepare a 10 mM stock solution of the 4-(4-azidophenyl)butyric acid-derived photoprobe in DMSO. Store at -20°C, protected from light[4].
-
Prepare cell lysate from the biological system of interest using a suitable lysis buffer. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Binding and Incubation (Control Criticality):
-
Aliquot 1 mg of cell lysate into several microcentrifuge tubes.
-
Test Sample: Add the photoprobe to a final concentration of 1-10 µM.
-
Negative Control 1 (No UV): Add the photoprobe but keep the sample in the dark throughout the experiment to ensure crosslinking is UV-dependent.
-
Negative Control 2 (Competition): Pre-incubate the lysate with a 100-fold molar excess of the unconjugated parent drug for 30 minutes before adding the photoprobe. This validates that crosslinking is specific to the intended binding site.
-
Incubate all samples for 30-60 minutes at 4°C to allow for binding.
-
-
UV Irradiation:
-
Place the tubes on ice, open the caps, and irradiate from above with a UV lamp (254 nm) for 10-30 minutes[8]. The optimal time and distance should be empirically determined. Do not irradiate the "No UV" control.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to each sample.
-
Resolve the proteins by SDS-PAGE and visualize using a total protein stain (e.g., Coomassie Blue) or by Western blot if the probe contains an affinity tag (e.g., biotin).
-
A successfully crosslinked target will appear as a new, higher molecular weight band in the "Test Sample" lane that is absent or significantly reduced in the "No UV" and "Competition" control lanes.
-
Excise this band for identification by mass spectrometry.
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Bioconjugation via Copper-Catalyzed Click Chemistry
The azide group is also a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[11][12]. This reaction allows for the highly efficient and specific covalent linkage of the azido-functionalized molecule to another molecule bearing a terminal alkyne.
Causality of Mechanism: In the presence of a Copper(I) catalyst, the azide group of 4-(4-azidophenyl)butyric acid and a terminal alkyne undergo a [3+2] cycloaddition reaction to form a stable 1,4-disubstituted triazole ring[11][12]. The reaction is highly specific, rapid, and can be performed in aqueous, biocompatible conditions, making it ideal for modifying sensitive biomolecules[13]. The catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate[13].
Experimental Workflow for Bioconjugation
The diagram below illustrates the process of using 4-(4-azidophenyl)butyric acid to link two molecular entities, such as a targeting ligand and a payload.
Caption: General workflow for bioconjugation using CuAAC "click" chemistry.
Protocol: Labeling an Alkyne-Modified Oligonucleotide
This protocol describes a reliable method for conjugating an azide-containing molecule to a DNA or RNA oligonucleotide.
-
Reagent Preparation:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100 µM.
-
Dissolve the 4-(4-azidophenyl)butyric acid (or its activated ester derivative) in DMSO to create a 10 mM stock solution.
-
Catalyst Premix: Prepare a fresh solution of the copper catalyst. For aqueous systems, a water-soluble ligand like THPTA is recommended to improve efficiency and reduce cytotoxicity[13]. Mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA solution.
-
Prepare a fresh 300 mM solution of sodium ascorbate in water.
-
-
Click Reaction Assembly (Trustworthiness through Order of Addition):
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of 100 µM alkyne-oligonucleotide.
-
4 µL of 10 mM azide compound (a 40-fold molar excess).
-
2 µL of the THPTA/CuSO₄ premix. Vortex briefly.
-
-
To initiate the reaction, add 2 µL of the 300 mM sodium ascorbate solution[13]. Vortex gently to mix.
-
-
Incubation and Purification:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purify the labeled oligonucleotide from excess reagents using ethanol precipitation or a suitable size-exclusion chromatography column.
-
-
Validation:
-
Confirm successful conjugation by analytical techniques such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the 4-(4-azidophenyl)butyric acid moiety.
-
Conclusion
4-(4-Azidophenyl)butyric acid is a powerful and versatile chemical reagent whose value is rooted in its dual-functionality. The ability to perform either photo-activated crosslinking or specific bioconjugation makes it a cornerstone in modern chemical biology and drug discovery pipelines. By enabling the robust identification of drug targets and facilitating the modular construction of complex bioconjugates, it empowers researchers to probe biological systems with greater precision and to design next-generation therapeutic and diagnostic agents.
References
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Next Peptide. 103489-33-4 | 4-(4-Azidophenyl)butyric acid. [Link]
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ResearchGate. Mechanism for photocrosslinking using azide in DL1. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
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baseclick GmbH. Protocols. [Link]
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MDPI. Poly(glycidyl azide) as Photo-Crosslinker for Polymers. [Link]
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